KEJXYMQLJYZAFQ-AAEJECDNSA-N
Description
The compound with the InChIKey KEJXYMQLJYZAFQ-AAEJECDNSA-N corresponds to 5-methoxy-1-methylindole-3-carbaldehyde (CAS 10601-19-1). Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. Key physicochemical and pharmacological properties include:
- Boiling Point: 422.5°C at 760 mmHg (estimated)
- Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor
- Topological Polar Surface Area (TPSA): 42.1 Ų
- LogP: 1.87 (indicating moderate lipophilicity)
- Solubility: Soluble in ethanol, DMSO, and methanol .
Synthesis: The compound is synthesized via alkylation of 5-methoxy-1H-indole-3-carbaldehyde using sodium hydride (NaH) and methyl iodide (CH₃I) in ethyl acetate. The reaction proceeds at room temperature, yielding the product in 84% purity after purification .
Properties
Molecular Formula |
C29H28N4O3 |
|---|---|
Molecular Weight |
480.568 |
InChI |
InChI=1S/C29H28N4O3/c34-27(30-13-10-18-15-31-22-7-3-1-5-20(18)22)25-24-9-12-29(36-24)17-33(28(35)26(25)29)14-11-19-16-32-23-8-4-2-6-21(19)23/h1-9,12,15-16,24-26,31-32H,10-11,13-14,17H2,(H,30,34)/t24-,25?,26?,29-/m1/s1 |
InChI Key |
KEJXYMQLJYZAFQ-AAEJECDNSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NCCC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 5-methoxy-1-methylindole-3-carbaldehyde share core indole scaffolds but differ in substituents, significantly altering their physicochemical and biological properties. Below is a comparative analysis based on similarity scores (0.88–0.97) and experimental data :
Table 1: Comparative Analysis of Structural Analogs
| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Differences from Target Compound | Solubility (mg/mL) | TPSA (Ų) | GI Absorption | BBB Permeability |
|---|---|---|---|---|---|---|---|---|---|
| 10601-19-1 | 5-Methoxy-1-methylindole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 1.00 (Reference) | Reference compound | 41.8 (Ethanol) | 42.1 | High | Low |
| 129197-86-0 | 6-Methoxy-1H-indole-3-carbaldehyde | C₁₀H₉NO₂ | 175.18 | 0.88 | Methoxy group at position 6; no methyl group | Not reported | 42.1 | Moderate | Low |
| 1078-30-4 | 5-Hydroxy-1H-indole-3-carbaldehyde | C₉H₇NO₂ | 161.16 | 0.93 | Hydroxy instead of methoxy; no methyl group | 13.9 (Water) | 57.6 | Low | None |
| 88552-47-6 | 5-Benzyloxyindole-3-carbaldehyde | C₁₆H₁₃NO₂ | 251.28 | 0.89 | Benzyloxy instead of methoxy; no methyl group | Not reported | 42.1 | Moderate | Low |
| 72629-73-9 | 5-Methoxy-1H-indole-3-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 0.97 | Carboxylic acid instead of aldehyde | 62.3 (Water) | 66.4 | Low | None |
| 65079-19-8* | N,N,2-Trimethylquinolin-6-amine | C₁₀H₁₃N₂ | 158.20 | N/A | Quinoline core; amine substituents | Not reported | 24.3 | High | Moderate |
*Note: CAS 65079-19-8 is included for contrast as a non-indole analog with distinct pharmacokinetics .
Key Findings:
Positional Isomerism :
- 6-Methoxy-1H-indole-3-carbaldehyde (similarity 0.88) shows reduced GI absorption compared to the target compound, likely due to the absence of the methyl group, which affects lipophilicity .
- 5-Hydroxy-1H-indole-3-carbaldehyde (similarity 0.93) has higher solubility in water (13.9 mg/mL) but lower GI absorption due to increased polarity from the hydroxyl group .
5-Methoxy-1H-indole-3-carboxylic acid (similarity 0.97) exhibits significantly higher TPSA (66.4 Ų) and water solubility (62.3 mg/mL) but negligible BBB permeability, highlighting the impact of ionizable groups .
Core Structure Variations: The quinoline derivative CAS 65079-19-8 demonstrates moderate BBB permeability due to its planar aromatic system and smaller TPSA (24.3 Ų), underscoring the role of heterocyclic core structures in pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
